REACTION_CXSMILES
|
Cl[CH2:2][C:3](=[O:5])[CH3:4].C1(C)CCC(C(C)C)[CH:8]([C:15]2[CH:20]=[CH:19][CH:18]=[C:17]([CH:21]3C(C(C)C)CCC(C)C3)[C:16]=2[OH:31])C1>>[CH3:21][C:17]1[CH:18]=[CH:19][CH:20]=[C:15]([CH3:8])[C:16]=1[O:31][CH2:2][C:3](=[O:5])[CH3:4]
|
Name
|
|
Quantity
|
50 mmol
|
Type
|
reactant
|
Smiles
|
ClCC(C)=O
|
Name
|
2,6-dimenthylphenol
|
Quantity
|
60 mmol
|
Type
|
reactant
|
Smiles
|
C1(CC(C(CC1)C(C)C)C1=C(C(=CC=C1)C1CC(CCC1C(C)C)C)O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purified by silica gel/hexane
|
Name
|
|
Type
|
|
Smiles
|
CC1=C(OCC(C)=O)C(=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |